

Stability of Cefetamet Pivoxil HCl Under Stress Conditions

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Cefetamet Pivoxil Hydrochloride

CAS No.: 111696-23-2

Cat. No.: S001783

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The table below summarizes the key stability findings for **Cefetamet Pivoxil Hydrochloride** (CPH) from the search results.

Stress Condition	Stability of Cefetamet Pivoxil HCl	Key Degradation Products / Notes	Source
High Humidity & Heat	Susceptible to degradation	Degradation occurs under combined high temperature and relative humidity.	[1]
Aqueous Solutions	Degradation kinetics depend on pH & temperature	Most stable at pH ~6.0; degradation involves specific acid-base and water-catalyzed reactions.	[2]
Alkaline Condition (NaOH)	Susceptible to degradation	Used in forced degradation studies.	[1] [3]
Acidic Condition (HCl)	Susceptible to degradation	Used in forced degradation studies.	[1]
Oxidative Condition (H ₂ O ₂)	Stable	No significant degradation reported.	[1]

Stress Condition	Stability of Cefetamet Pivoxil HCl	Key Degradation Products / Notes	Source
Heat (Dry Air)	Stable	No significant degradation reported.	[1]
Photolysis (Irradiation)	Stable	No significant degradation reported.	[1]

Analytical Method for Stability Testing

A stability-indicating UHPLC-DAD method was developed to analyze Cefetamet Pivoxil HCl in the presence of its degradation products. Here is a summary of the validated method parameters [1]:

Parameter	Description / Value
Objective	To determine Cefetamet Pivoxil HCl in the presence of its degradation products.
Chromatographic Column	Waters Acquity BEH C18 (2.1 x 100 mm, 1.7 µm)
Mobile Phase	0.1% Formic Acid : Acetonitrile (40:60, v/v)
Flow Rate	0.7 mL/min
Detection Wavelength	265 nm
Column Temperature	30 °C
Linearity Range	10 - 240 µg/mL ($R^2 = 0.9999$)
Precision (RSD)	< 2%
Accuracy (Recovery)	97.79 - 102.08%

Experimental Protocol: Forced Degradation Study

You can use the following detailed methodology to conduct forced degradation studies on Cefetamet Pivoxil HCl, based on the cited research [1].

- **Sample Preparation:**

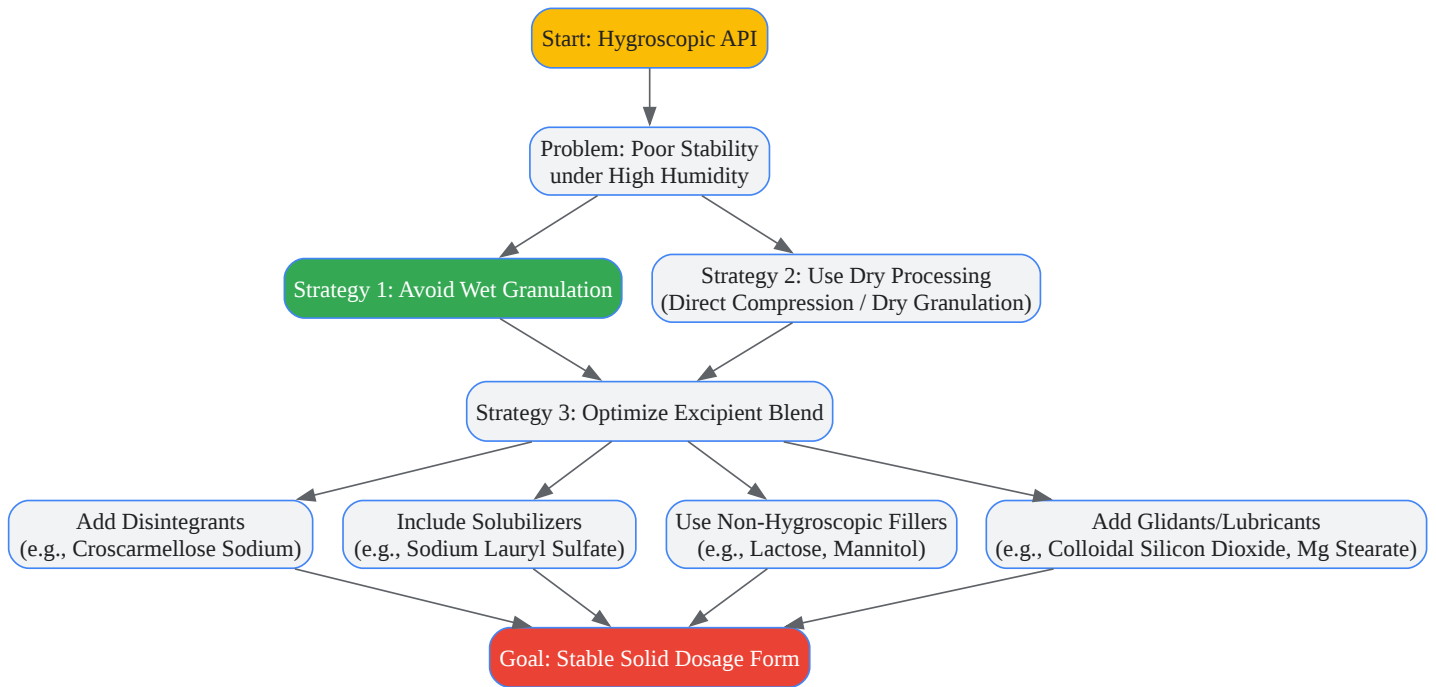
- Prepare a stock solution of Cefetamet Pivoxil HCl at a concentration within the linearity range of the analytical method (e.g., 1 mg/mL).
- For **acidic and alkaline hydrolysis**, separately add 1 mL of stock solution to 1 mL of 0.1 M Hydrochloric Acid (HCl) and 0.1 M Sodium Hydroxide (NaOH). Heat these solutions at 70°C for 1 hour. After degradation, cool and neutralize the solutions.
- For **thermal and humidity stress**, expose the solid drug substance to conditions of increased temperature (e.g., 60°C) and high relative humidity (e.g., 75% RH) for a specified period.
- For **oxidative stress**, treat 1 mL of stock solution with 1 mL of hydrogen peroxide (e.g., 3% or 30% concentration) and allow it to stand at room temperature for a specified time.

- **Chromatographic Analysis:**

- Use the UHPLC conditions detailed in the table above.
- Inject the stressed samples and record the chromatograms.
- Identify the peak of the parent drug (Cefetamet Pivoxil HCl) and any new peaks corresponding to degradation products.
- Assess the method's specificity by confirming that the analyte peak is pure and unaffected by the degradation products.

Formulation Considerations for Unstable Compounds

The search results indicate that Cefetamet Pivoxil HCl is hygroscopic and can pose challenges during formulation [4]. The following workflow outlines a strategy for developing a stable solid dosage form for such a compound.



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Stability-Oriented Formulation Workflow

Frequently Asked Questions

What is the most stable pH for Cefetamet Pivoxil HCl in an aqueous solution? The degradation kinetics of Cefetamet Pivoxil HCl in aqueous solutions are pH-dependent. The drug is most stable at a pH of approximately **6.0**. Degradation occurs more rapidly in both acidic and basic conditions due to specific acid-base catalysis and water-catalyzed reactions [2].

What is a key formulation technique to improve the stability of Cefetamet Pivoxil HCl in a solid dosage form? Given the drug's instability under high humidity, it is advisable to **avoid wet granulation** processes that introduce moisture. A patent suggests using a **dry compression (dry granulation) process** to manufacture capsules, which helps maintain product stability by preventing exposure to water during manufacturing [4].

Does the UHPLC method distinguish Cefetamet Pivoxil HCl from its degradation products? Yes. The developed UHPLC-DAD method is **stability-indicating**, meaning it can successfully separate Cefetamet Pivoxil HCl from the degradation products formed under various stress conditions like acid, base, heat, and humidity. This allows for accurate quantification of the intact drug even in degraded samples [1].

Key Experimental Takeaways

- **Primary Risk:** The core instability of Cefetamet Pivoxil HCl arises from the combination of **high temperature and high humidity** [1].
- **Optimal Analysis:** For stability studies, the **UHPLC-DAD method** [1] provides a faster, more sensitive, and validated alternative to older HPLC methods [5].
- **Formulation Strategy:** Successful formulation hinges on **moisture control**, best achieved by using dry manufacturing methods and carefully selected excipients [4].

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